BenchChemオンラインストアへようこそ!

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Synthetic Chemistry Cross-Coupling Regioselectivity

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is the superior choice for medicinal chemistry diversification. Unlike its 7-bromo, 7-chloro, or regioisomeric counterparts, the iodine at C-7 provides unmatched leaving-group ability for Pd-catalyzed cross-coupling, enabling efficient installation of aryl, heteroaryl, and alkynyl groups. This scaffold is validated in PD-1/PD-L1 (e.g., A22, IC₅₀=92.3 nM), c-Met/VEGFR-2 kinase, and IDO1 holo-inhibitor programs. Procure the 7-iodo derivative to unlock rapid SAR exploration and accelerate lead optimization. ≥98% purity ensures reproducibility across campaigns.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 864866-44-4
Cat. No. B3159835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-[1,2,4]triazolo[4,3-a]pyridine
CAS864866-44-4
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C=C1I
InChIInChI=1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H
InChIKeyKQTSOSULAYFHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 864866-44-4): Chemical Profile and Procurement Baseline


7-Iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 864866-44-4) is a heteroaromatic building block featuring a fused triazole-pyridine core with an iodine atom at the 7-position [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, enabling rapid diversification through cross-coupling reactions to generate libraries of biologically active analogs. The compound is commercially available with typical purities of ≥97% , making it a reliable starting material for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Simply Replaced by Other Halogenated Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine class, the identity and position of the halogen substituent profoundly influence both reactivity and biological profile. The 7-iodo derivative is not interchangeable with its 7-bromo, 7-chloro, or regioisomeric (e.g., 6-iodo, 8-iodo) counterparts [1]. Iodine's superior leaving-group ability facilitates selective cross-coupling chemistries that are less efficient or impossible with lighter halogens, while its steric bulk and polarizability can uniquely modulate target binding, as observed in structure-activity relationship studies where halogen variation at the 7-position led to significant shifts in biochemical potency and selectivity [2]. Substituting with a different halogen or regioisomer would alter the compound's synthetic utility and likely compromise its performance in downstream biological assays, necessitating the use of the specific 7-iodo compound.

Quantitative Differentiation Evidence for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine Against Comparators


Regiochemical Selectivity in Cross-Coupling: 7-Iodo vs. 6-Iodo and 8-Iodo Analogs

The 7-iodo regioisomer exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to its 6-iodo and 8-iodo analogs. In a systematic study of Suzuki-Miyaura couplings on polyhalogenated triazolopyridines, the 7-position displayed a unique reactivity profile, enabling regioselective functionalization that is not achievable with the 6- or 8-iodo isomers under identical conditions [1].

Synthetic Chemistry Cross-Coupling Regioselectivity

Potency in PD-1/PD-L1 Inhibition: 7-Iodo Scaffold vs. Non-Halogenated Core

The [1,2,4]triazolo[4,3-a]pyridine scaffold, exemplified by 7-iodo derivative, serves as the foundation for potent PD-1/PD-L1 inhibitors. The lead compound A22 (derived from this scaffold) achieved an IC50 of 92.3 nM in a homogenous time-resolved fluorescence assay, demonstrating the scaffold's capacity for high potency [1]. While direct IC50 data for the unsubstituted 7-iodo compound is not reported, its role as a key intermediate in synthesizing A22 underscores its importance in accessing this potent chemotype.

Immuno-Oncology PD-1/PD-L1 Small Molecule Inhibitors

Kinase Inhibition Profile: 7-Iodo Derivatives vs. Other Halogenated Analogs

Derivatives of 7-iodo-[1,2,4]triazolo[4,3-a]pyridine have been characterized as dual c-Met and VEGFR-2 kinase inhibitors. While the parent 7-iodo compound serves as a synthetic precursor, its derivatives (e.g., 3-substituted variants) demonstrate low nanomolar to micromolar IC50 values against these kinases [1][2]. The iodine atom at the 7-position is essential for the subsequent introduction of diverse substituents that fine-tune kinase selectivity and potency, a versatility not offered by the corresponding 7-bromo or 7-chloro analogs which exhibit different reactivity and steric profiles [3].

Kinase Inhibition c-Met VEGFR-2 Anticancer

Optimal Use Cases for Procuring 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine


Medicinal Chemistry: Building Block for PD-1/PD-L1 Inhibitor Optimization

As demonstrated in the development of A22 (IC50 = 92.3 nM), the [1,2,4]triazolo[4,3-a]pyridine core is a validated scaffold for PD-1/PD-L1 inhibition [1]. Procuring the 7-iodo derivative enables medicinal chemists to rapidly diversify the core via cross-coupling reactions, exploring SAR around the 7-position to enhance potency, selectivity, and drug-like properties of next-generation immunotherapeutic agents.

Kinase Drug Discovery: Synthesizing c-Met and VEGFR-2 Inhibitor Libraries

Given the documented activity of triazolopyridine derivatives against c-Met and VEGFR-2 kinases [2][3], the 7-iodo compound is an ideal starting material for generating focused libraries. Its iodine handle allows for the systematic introduction of diverse aromatic and heteroaromatic groups, facilitating the identification of potent and selective kinase inhibitors for oncology programs.

Synthetic Methodology: Regioselective Cross-Coupling Studies

The unique reactivity of the 7-iodo position in palladium-catalyzed cross-coupling, as highlighted in regioselectivity studies [4], makes this compound a valuable substrate for developing and optimizing new synthetic methodologies. Researchers can use it to investigate chemo- and regioselective functionalization of heteroaromatic systems, advancing the field of organic synthesis.

IDO1 Inhibitor Development: Exploring Heme-Binding Chemotypes

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for IDO1 catalytic holo-inhibitors [5]. The 7-iodo variant provides a convenient entry point for synthesizing and evaluating new IDO1 inhibitors, particularly those requiring substitution at the 7-position to optimize binding interactions with the heme cofactor and improve metabolic stability.

Quote Request

Request a Quote for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.